3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzofuran core, a chlorophenoxy group, and a methoxyphenyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is ATF4 (Activating Transcription Factor 4) . ATF4 is a transcription factor that plays a crucial role in cellular stress response. It is also involved in the regulation of gene expression during cellular responses to amino acid deprivation, oxidative stress, and other forms of stress .
Mode of Action
The compound acts as an inhibitor of ATF4 . By inhibiting ATF4, it can modulate the transcriptional activity of genes regulated by this transcription factor . The compound also inhibits TMEM206 (Transient receptor potential melastatin member 4) , a channel that conducts Cl− ions across plasma and vesicular membranes .
Biochemical Pathways
The inhibition of ATF4 affects various biochemical pathways associated with cellular stress response . In particular, it can impact the Integrated Stress Response (ISR) pathway, which is activated in response to various forms of cellular stress . The inhibition of TMEM206 can affect ion homeostasis and cellular signaling .
Pharmacokinetics
This suggests that it can cross cell membranes and reach its intracellular targets .
Result of Action
The inhibition of ATF4 and TMEM206 can have various molecular and cellular effects. For instance, it can modulate gene expression, affect ion homeostasis, and alter cellular signaling .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as pH. This suggests that the compound’s action, efficacy, and stability can be influenced by the acidity of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenol derivative reacts with an acetamido intermediate. The final step involves the coupling of the methoxyphenyl group through an amide bond formation, often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(3-(2-(4-chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide: This compound also contains a chlorophenoxy group and an acetamido moiety but differs in its core structure, which is a bicyclo[1.1.1]pentane instead of a benzofuran.
4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid: Similar in having a chlorophenoxy group and an acetamido moiety, but with a benzoic acid core instead of a benzofuran.
The uniqueness of this compound lies in its benzofuran core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[[2-(4-chlorophenoxy)acetyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5/c1-30-20-9-5-3-7-18(20)26-24(29)23-22(17-6-2-4-8-19(17)32-23)27-21(28)14-31-16-12-10-15(25)11-13-16/h2-13H,14H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQKHCGHFBQIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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